molecular formula C10H13ClFN B13523899 3-Fluoro-3-(2-methylphenyl)azetidinehydrochloride

3-Fluoro-3-(2-methylphenyl)azetidinehydrochloride

Cat. No.: B13523899
M. Wt: 201.67 g/mol
InChI Key: QIZSAQBIUWTDMO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-(2-methylphenyl)azetidinehydrochloride typically involves the reaction of 2-methylphenyl derivatives with azetidine precursors under specific conditions. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-(2-methylphenyl)azetidinehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Fluoro-3-(2-methylphenyl)azetidinehydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-3-(2-methylphenyl)azetidinehydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and azetidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13ClFN

Molecular Weight

201.67 g/mol

IUPAC Name

3-fluoro-3-(2-methylphenyl)azetidine;hydrochloride

InChI

InChI=1S/C10H12FN.ClH/c1-8-4-2-3-5-9(8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H

InChI Key

QIZSAQBIUWTDMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CNC2)F.Cl

Origin of Product

United States

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